1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C21H28O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a substituted benzaldehyde with a suitable diene in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture in an organic solvent such as ethanol or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydro or tetrahydro derivatives.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the chromene ring .
Scientific Research Applications
1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,3-dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
1,3-Dihydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: This compound has hydroxyl groups instead of butoxy groups, which may alter its chemical and biological properties.
1,3-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one:
3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Similar to the target compound but with different substitution patterns, affecting its properties and uses.
Uniqueness
1,3-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butoxy groups may enhance its solubility and reactivity compared to similar compounds, making it valuable for various applications .
Properties
IUPAC Name |
1,3-dibutoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O4/c1-3-5-11-23-15-13-18(24-12-6-4-2)20-16-9-7-8-10-17(16)21(22)25-19(20)14-15/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISMJLUWOUYQCMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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